FTY720-d4 Hydrochloride
Overview
Description
FTY720-d4 Hydrochloride, also known as Fingolimod-d4 hydrochloride, is a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analogue of Sphingosine . It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .
Molecular Structure Analysis
The molecular formula of FTY720-d4 Hydrochloride is C19H30D4ClNO2, and its molecular weight is 347.96 . The exact molecular structure is not provided in the retrieved sources.
Physical And Chemical Properties Analysis
FTY720-d4 Hydrochloride is a solid substance that should be stored at 4° C. Its melting point is between 105-107° C. It slightly soluble in DMSO and Methanol .
Scientific Research Applications
Immunobiology and Immunotherapy
- Summary of the Application : FTY720 is a novel immunosuppressant that is highly effective in inhibiting rejection of allografts and autoimmunity in various animal models . It has been shown that the sphingosine 1 phosphate (S1P) receptors are the direct molecular targets of FTY720 .
- Methods of Application : FTY720 treatment was applied to mice during the immune response to a well-defined T-dependent antigen . The effect of FTY720 treatment on B-cell response was investigated .
- Results or Outcomes : The germinal center reaction was significantly reduced in peripheral lymphoid tissues of mice treated with FTY720 . In addition, FTY720 treatment inhibited the production of high-affinity, class-switched antibodies, but not the production of low-affinity, immunoglobulin M (IgM) antibody .
Pharmaceutical Chemistry
- Summary of the Application : FTY720, developed from the fungal metabolite myriocin, is a sphingosine-1-phosphate (S1P) modulator used as an oral treatment for multiple sclerosis with immunosuppressive effects .
- Methods of Application : A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method . Regardless of newly introduced aromatic and non-aromatic head groups, the obtained structures showed cytotoxic effects .
- Results or Outcomes : All the cytotoxic compounds showed protein phosphatase 2A activity and apoptotic effects regardless of the sphingosine kinase 1/2 inhibitory effect . Therefore, it was confirmed that the FTY720 backbone structure was an important factor that activated PP2A, resulting in anticancer effects .
FTY720-d4 Hydrochloride, also known as Fingolimod, is a sphingosine-1-phosphate (S1P) modulator used as an oral treatment for multiple sclerosis with immunosuppressive effects . It’s a very interesting structure for medical development due to its high bioavailability, stability, and oral administration .
FTY720-d4 Hydrochloride, also known as Fingolimod, is a sphingosine-1-phosphate (S1P) modulator used as an oral treatment for multiple sclerosis with immunosuppressive effects . It’s a very interesting structure for medical development due to its high bioavailability, stability, and oral administration .
Safety And Hazards
Future Directions
FTY720, the parent compound of FTY720-d4 Hydrochloride, has shown promising anticancer efficacy in several preclinical models . It has been suggested that FTY720 can overcome resistance to trastuzumab therapy in patients with HER2-positive breast cancer, and that FTY720 plus trastuzumab might offer even better efficacy in vitro and in vivo . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .
properties
IUPAC Name |
2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-JWIOGAFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod-d4 Hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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